
3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a pyrrolidine ring, which is a type of saturated heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds related to 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide focuses on their synthesis and structural characterization. For instance, studies have demonstrated the synthesis of novel pyrazole derivatives, including detailed structural analysis through various spectroscopic methods such as NMR, mass spectra, FT-IR, and X-ray crystallography. These studies not only confirm the complex structures of these compounds but also explore their physical properties and stability under different conditions (Kumara et al., 2018).
Cytotoxicity and Antifungal Activity
Another significant area of research involves evaluating the biological activity of pyrazole derivatives. Some derivatives have been tested for their in vitro cytotoxic activity against cancer cells, showing potential as therapeutic agents due to their ability to inhibit cell growth (Hassan et al., 2014). Additionally, there has been research into their antifungal properties, where certain pyrazole carboxamide derivatives exhibited moderate to excellent activities against phytopathogenic fungi, suggesting their use in developing new antifungal agents (Du et al., 2015).
Molecular Interaction Studies
Research extends to understanding the molecular interactions and stability of these compounds through advanced techniques like Hirshfeld surface analysis and DFT calculations. Such studies reveal insights into the intermolecular interactions within the crystal structure and the electronic structures of the compounds, aiding in the development of materials with tailored properties (Kumara et al., 2018).
Mécanisme D'action
The mechanism of action of this compound is not clear without more specific information about its biological activity. Pyrrolidine derivatives are found in many biologically active compounds and can have a variety of mechanisms of action depending on their structure and the context in which they are used .
Orientations Futures
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-22(15-21(25-26)17-8-6-12-20(14-17)29-2)23(28)24-16-19-11-7-13-27(19)18-9-4-3-5-10-18/h3-6,8-10,12,14-15,19H,7,11,13,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKGVTIGKZOVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)
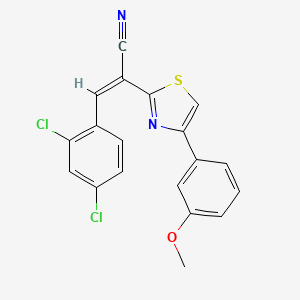
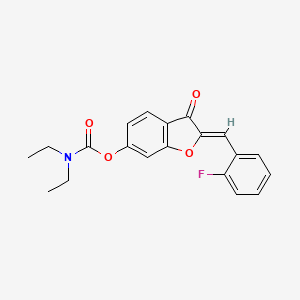
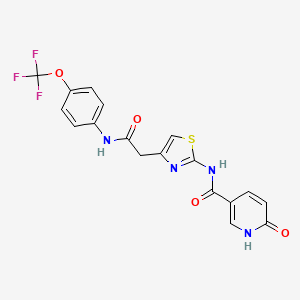

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)
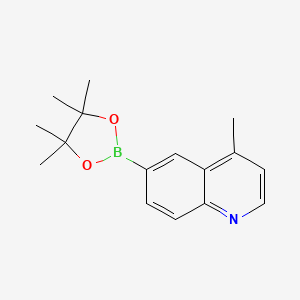
![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)
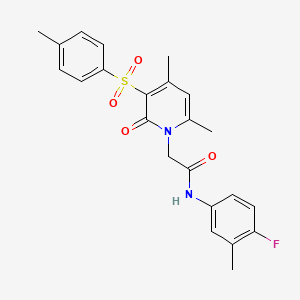
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)